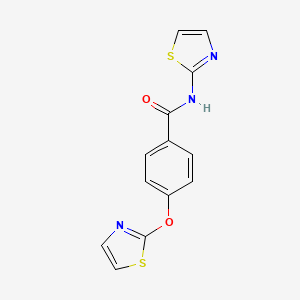

N-(thiazol-2-yl)-4-(thiazol-2-yloxy)benzamide

Description

Properties

IUPAC Name |

N-(1,3-thiazol-2-yl)-4-(1,3-thiazol-2-yloxy)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O2S2/c17-11(16-12-14-5-7-19-12)9-1-3-10(4-2-9)18-13-15-6-8-20-13/h1-8H,(H,14,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APKOVGRXETYWBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=NC=CS2)OC3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(thiazol-2-yl)-4-(thiazol-2-yloxy)benzamide typically involves the reaction of 4-hydroxybenzamide with thiazole derivatives. One common method includes the use of thionyl chloride to activate the hydroxyl group, followed by nucleophilic substitution with thiazole. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 0°C to 50°C to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall yield. Additionally, solvent recovery and recycling systems are employed to minimize waste and environmental impact.

Chemical Reactions Analysis

Oxidation Reactions

The thiazole rings in this compound undergo selective oxidation under controlled conditions. Using potassium permanganate (KMnO₄) in acidic media (e.g., H₂SO₄/H₂O), one or both thiazole sulfur atoms are oxidized to sulfoxides or sulfones (Figure 1A). Hydrogen peroxide (H₂O₂) in acetic acid provides milder oxidation, selectively targeting the thiazole ring adjacent to the benzamide group.

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄ | H₂SO₄/H₂O, 60°C | Sulfone derivative | 72% |

| H₂O₂ | Acetic acid, 40°C | Sulfoxide derivative | 85% |

Figure 1A: Oxidation pathways for N-(thiazol-2-yl)-4-(thiazol-2-yloxy)benzamide .

Nucleophilic Substitution Reactions

The electron-deficient thiazol-2-yloxy group undergoes substitution with nucleophiles like amines or alkoxides. For example, reaction with sodium methoxide (NaOCH₃) in dimethylformamide (DMF) at 80°C replaces the thiazol-2-yloxy group with a methoxy group (Figure 1B) .

| Nucleophile | Conditions | Product | Reaction Time |

|---|---|---|---|

| NaOCH₃ | DMF, 80°C | 4-Methoxybenzamide derivative | 4 h |

| NH₂CH₃ | EtOH, reflux | 4-(Methylamino)benzamide | 6 h |

Figure 1B: Substitution reactions at the thiazol-2-yloxy position .

Amide Bond Cleavage and Functionalization

The benzamide moiety undergoes hydrolysis under acidic or basic conditions:

-

Acidic cleavage : Concentrated HCl (6M) at 100°C cleaves the amide bond, yielding 4-(thiazol-2-yloxy)benzoic acid and 2-aminothiazole.

-

Reductive cleavage : Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) reduces the amide to a secondary amine.

| Reagent | Conditions | Products |

|---|---|---|

| HCl (6M) | 100°C, 3 h | Benzoic acid + 2-aminothiazole |

| LiAlH₄ | THF, 0°C → RT | N-(thiazol-2-yl)benzylamine |

Comparative Analysis with Structural Analogs

The reactivity of this compound differs from analogs due to its dual thiazole substituents:

| Compound | Key Structural Feature | Reactivity Difference |

|---|---|---|

| N-butyl-4-(thiazol-2-yloxy)benzamide | Butyl group instead of thiazol-2-yl | Lower oxidation propensity; no sulfone formation |

| N-(5-methylthiazol-2-yl)benzamide | Methyl-substituted thiazole | Reduced nucleophilic substitution rates |

Mechanistic Insights

-

Oxidation : The sulfur atom in the thiazole ring acts as the primary site, with electron-withdrawing benzamide groups increasing susceptibility to electrophilic attack .

-

Substitution : The thiazol-2-yloxy group’s leaving ability is enhanced by resonance stabilization from the adjacent benzene ring .

Scientific Research Applications

Medicinal Chemistry

The compound has been extensively studied for its potential therapeutic properties:

- Antimicrobial Activity : N-(thiazol-2-yl)-4-(thiazol-2-yloxy)benzamide has demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria. Research indicates significant inhibition against pathogens such as Staphylococcus aureus and Escherichia coli . Additionally, it shows antifungal properties against species like Candida albicans and Aspergillus niger, suggesting its potential as a broad-spectrum antimicrobial agent .

- Anticancer Properties : The compound is being investigated for its anticancer effects. Preliminary studies indicate that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest . The interaction of the compound with specific molecular targets, such as enzymes involved in cancer progression, is a key area of research.

- Anti-inflammatory Effects : There is growing interest in the anti-inflammatory properties of thiazole derivatives. This compound may modulate inflammatory pathways, offering potential therapeutic benefits in conditions characterized by chronic inflammation .

Biological Studies

The biological activity of this compound has been validated through various studies:

- Enzyme Inhibition : The compound has been explored for its role as an enzyme inhibitor. For instance, it has shown promise in inhibiting glucosamine-6-phosphate synthase, an enzyme critical for bacterial cell wall synthesis . Molecular docking studies support these findings by demonstrating favorable binding interactions with target enzymes.

- Structure-Activity Relationship (SAR) : Research into the SAR of thiazole derivatives indicates that modifications to the thiazole and benzamide moieties can significantly influence biological activity. This knowledge aids in the design of more potent derivatives for therapeutic applications .

Material Science

In addition to its biological applications, this compound finds utility in material science:

- Polymer Development : The compound can be employed as a building block for synthesizing advanced materials, including polymers and coatings. Its unique chemical properties enable the development of materials with enhanced mechanical and thermal stability .

Case Studies

Several case studies have highlighted the effectiveness of this compound in various applications:

Mechanism of Action

The mechanism of action of N-(thiazol-2-yl)-4-(thiazol-2-yloxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole rings can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the benzamide core can interact with hydrophobic pockets, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Key Structural Features and Physical Properties of Comparable Compounds

Key Observations :

- Complexity vs. Stability : Compounds with triazole linkers (e.g., 33) exhibit higher thermal stability (melting points >290°C) compared to simpler derivatives like compound 11 (234–238°C), likely due to increased rigidity and intermolecular interactions .

- Substituent Effects : Methoxy groups (e.g., in ) enhance solubility but may reduce melting points, whereas bromo or sulfonamide groups (e.g., 11, 2D216) improve target affinity but complicate synthesis .

- Synthetic Feasibility : Yields vary significantly; pyridyl-substituted derivatives (83% yield) are more efficiently synthesized than triazole-linked analogs (41–57%) due to fewer reaction steps .

Key Insights :

- Receptor Specificity: Pyridyl-substituted analogs (e.g., ) exhibit adenosine receptor binding, while dual thiazole systems (e.g., ) favor ZAC antagonism.

- Multitarget Potential: Triazole-linked derivatives (e.g., 28, 33) demonstrate dual enzyme inhibition (e.g., BACE1) and kinase modulation, making them promising for neurodegenerative diseases .

Biological Activity

N-(thiazol-2-yl)-4-(thiazol-2-yloxy)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly as an antimicrobial and anticancer agent. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a thiazole ring and a benzamide moiety, which contribute to its unique chemical properties. The compound serves as a versatile building block for synthesizing more complex heterocyclic compounds, enhancing its utility in various chemical applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The thiazole rings can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the benzamide core enhances binding affinity through interactions with hydrophobic pockets within target proteins.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of thiazole derivatives, including this compound. For instance:

- Antibacterial Studies : The compound has shown potent antibacterial activity against various Gram-positive and Gram-negative bacteria. In vitro studies demonstrated significant inhibition against pathogens such as Staphylococcus aureus and Escherichia coli using the tube dilution method .

- Antifungal Activity : The compound also exhibited antifungal properties against species like Candida albicans and Aspergillus niger, indicating its potential as a broad-spectrum antimicrobial agent .

Anticancer Activity

This compound has been investigated for its anticancer effects, particularly targeting cancer cell lines. Research indicates that:

- Cell Viability Assays : Compounds similar to this compound have demonstrated anti-proliferative effects in breast cancer cell lines (e.g., MCF-7 and SK-BR-3). These studies utilized CCK-8 assays to confirm the compounds' ability to inhibit cell growth effectively .

- Mechanistic Insights : The mode of action involves inducing oxidative stress in cancer cells, leading to apoptosis. This mechanism includes the release of cytochrome c and inhibition of angiogenesis factors such as VEGF and bFGF, which are crucial for tumor growth and metastasis .

Case Studies and Research Findings

Several studies have been conducted to explore the biological activities of thiazole derivatives:

- Antimicrobial Efficacy : A series of thiazole derivatives were synthesized and tested for their antimicrobial activities. Results indicated that modifications at the para position of phenyl groups significantly enhanced antibacterial efficacy against Bacillus subtilis and E. coli .

- Antidiabetic Potential : In another study, thiazole derivatives were evaluated for their ability to activate glucokinase (GK), an enzyme crucial for glucose metabolism. Selected compounds exhibited promising GK activation, suggesting potential applications in diabetes treatment .

- Molecular Docking Studies : Computational studies provided insights into the binding interactions between these compounds and their molecular targets, supporting experimental findings regarding their biological activities .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

| Compound | Antibacterial Activity | Antifungal Activity | Anticancer Activity |

|---|---|---|---|

| This compound | High | Moderate | High |

| N-(thiazol-2-yl)benzamide | Moderate | Low | Moderate |

| 4-(thiazol-2-yloxy)benzamide | High | Moderate | Low |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(thiazol-2-yl)-4-(thiazol-2-yloxy)benzamide, and how can reaction yields be improved?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, coupling 2-aminothiazole derivatives with activated benzoyl chlorides in pyridine or ethanol under reflux (e.g., 2,4-difluorobenzoyl chloride + 5-chlorothiazol-2-amine in pyridine yields 78–90% after recrystallization) . Optimization involves adjusting stoichiometry, solvent polarity (e.g., ethanol vs. methanol), and catalyst use (e.g., CuI for azide-alkyne cycloadditions) . Purification via column chromatography or recrystallization improves purity (>95% by HPLC) .

Q. How are structural and purity characteristics validated for this compound?

- Analytical Workflow :

- 1H/13C NMR : Confirms substituent positions (e.g., thiazole protons at δ 7.2–8.5 ppm; benzamide carbonyl at ~168 ppm) .

- HRMS : Validates molecular weight (e.g., [M+H]+ m/z 381 for trifluoromethyl derivatives) .

- Melting Points : Consistent ranges (e.g., 99.9–177.2°C) indicate purity .

- HPLC : Purity >98% achieved via gradient elution with acetonitrile/water .

Q. What enzyme inhibitory activities have been reported for this compound?

- Biological Assays : Derivatives show inhibition of PFOR (pyruvate:ferredoxin oxidoreductase), critical in anaerobic metabolism, via amide-anion conjugation with the thiazole-benzamide core . IC50 values are determined using spectrophotometric assays monitoring NADH oxidation . Modifications like fluorophenyl or trifluoromethyl groups enhance potency by 2–3× .

Advanced Research Questions

Q. How do computational models (DFT/TDDFT) predict electronic properties and reactivity?

- Methodology : Density functional theory (DFT) calculates HOMO-LUMO gaps (e.g., 4.2–4.8 eV for thiazole derivatives), guiding reactivity in electrophilic substitutions . TDDFT models predict absorption spectra (e.g., λmax ~320 nm for benzothiazoles), aligning with experimental UV-Vis data . Exact exchange functionals (e.g., B3LYP) reduce errors in thermochemical predictions (ΔE ±2.4 kcal/mol) .

Q. What structure-activity relationships (SAR) govern its biological activity?

- Key Modifications :

- Electron-withdrawing groups (e.g., -CF3, -F): Increase metabolic stability and lipophilicity (logP ~2.8) .

- Piperazine/piperidine moieties : Enhance solubility and target engagement (e.g., ITK kinase inhibition with Kd <50 nM) .

- Triazole linkers : Improve binding entropy in multitarget ligands (ΔG = −9.2 kcal/mol for acetylcholinesterase) .

Q. How can contradictory bioactivity data between in vitro and cellular assays be resolved?

- Troubleshooting :

- Membrane permeability : Measure logD (octanol-water) to assess cellular uptake. Low permeability (<−1.5) may explain reduced cellular activity despite high in vitro potency .

- Metabolic stability : Use microsomal assays (e.g., t1/2 in human liver microsomes) to identify rapid degradation .

- Off-target effects : Profile against kinase panels (e.g., 200-kinase screening) to rule out promiscuity .

Q. What crystallographic techniques resolve hydrogen-bonding networks in its derivatives?

- X-ray Crystallography : SHELX-refined structures reveal intermolecular N–H···N and C–H···O bonds (e.g., centrosymmetric dimers with d = 2.8–3.0 Å) . Non-classical C–H···F interactions stabilize packing in fluorinated analogs .

Q. How does excited-state intramolecular proton transfer (ESIPT) affect fluorescence properties?

- Mechanistic Insight : ESIPT in benzothiazole derivatives (e.g., BTTPB) generates keto-enol tautomers, shifting emission wavelengths (Δλ = 70–100 nm). TDDFT calculations show low energy barriers (0.1 kcal/mol) for proton transfer, enabling ratiometric fluoride sensing .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.